![molecular formula C22H29NO B13806158 3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol CAS No. 69382-05-4](/img/structure/B13806158.png)
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol is a complex organic compound with a unique structure that includes a phenol group, a pyrrolidine ring, and a phenylpropyl chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in different industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multiple steps, starting with the preparation of the phenylpropyl and pyrrolidine intermediates. One common method involves the condensation of 3-phenylpropyl bromide with pyrrolidine under basic conditions to form the intermediate 3-phenylpropylpyrrolidine. This intermediate is then reacted with phenol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets and pathways. It may act on sigma receptors, which are involved in various cellular processes, including neuronal plasticity and neuroprotection . The compound’s effects on these receptors can lead to changes in cell signaling and function, contributing to its observed biological activities.
類似化合物との比較
Similar Compounds
3-Phenyl-1-propanol: A simpler compound with a similar phenylpropyl structure but lacking the pyrrolidine ring.
Phenylpropanolamine: A compound with a similar phenylpropyl structure but different functional groups and biological activities.
Uniqueness
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol is unique due to its combination of a phenol group, a pyrrolidine ring, and a phenylpropyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
69382-05-4 |
|---|---|
分子式 |
C22H29NO |
分子量 |
323.5 g/mol |
IUPAC名 |
3-[1-(3-phenylpropyl)-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C22H29NO/c1-2-13-22(20-11-6-12-21(24)17-20)14-16-23(18-22)15-7-10-19-8-4-3-5-9-19/h3-6,8-9,11-12,17,24H,2,7,10,13-16,18H2,1H3 |
InChIキー |
SIBNTWHLPHYCCQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


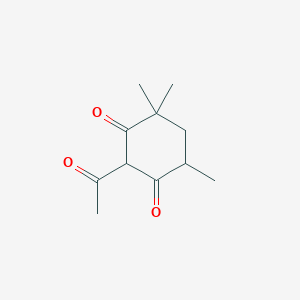
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
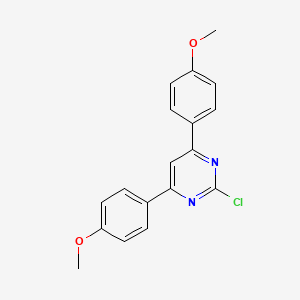
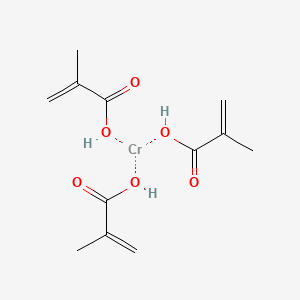
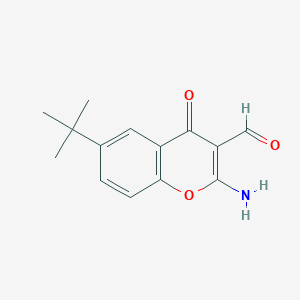


![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
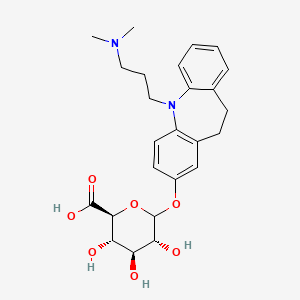


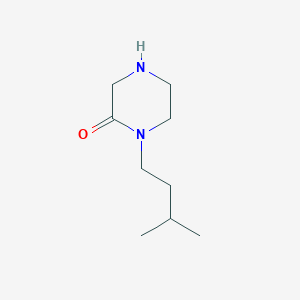
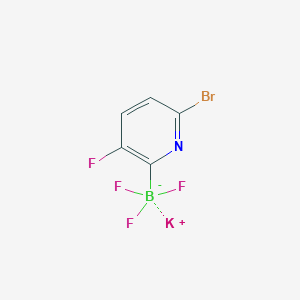
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)
